
Phthalic Acid 8-Methylnonyl Ester-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalic Acid 8-Methylnonyl Ester-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of phthalic acid, specifically an ester formed with 8-methylnonyl alcohol. It is often used in scientific research due to its unique properties, such as its stability and isotopic labeling, which make it valuable in various analytical and synthetic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phthalic Acid 8-Methylnonyl Ester-d4 can be synthesized through the esterification of phthalic acid with 8-methylnonyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Phthalic Acid 8-Methylnonyl Ester-d4 undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid and the corresponding aldehyde or ketone.
Reduction: Reduction reactions can convert the ester into the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions
Major Products
Oxidation: Phthalic acid and aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted phthalates depending on the reagents used
Applications De Recherche Scientifique
Phthalic Acid 8-Methylnonyl Ester-d4 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in analytical studies. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and as a plasticizer in polymer production
Mécanisme D'action
The mechanism of action of Phthalic Acid 8-Methylnonyl Ester-d4 involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes to form intermediate compounds that participate in further biochemical reactions. The deuterium labeling allows for detailed studies of these metabolic pathways, providing insights into the compound’s effects at the molecular level .
Comparaison Avec Des Composés Similaires
Phthalic Acid 8-Methylnonyl Ester-d4 can be compared with other phthalate esters such as:
Diisodecyl phthalate (DIDP): Used as a plasticizer with similar applications but lacks isotopic labeling.
Diisononyl phthalate (DINP): Another plasticizer with similar properties but different alkyl chain length.
Bis(2-ethylhexyl) phthalate (DEHP): Commonly used in medical devices and has been extensively studied for its biological effects
This compound stands out due to its deuterium labeling, which provides unique advantages in analytical and research applications, making it a valuable tool in various scientific fields .
Propriétés
Numéro CAS |
1398065-94-5 |
|---|---|
Formule moléculaire |
C18H26O4 |
Poids moléculaire |
310.426 |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-(8-methylnonoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C18H26O4/c1-14(2)10-6-4-3-5-9-13-22-18(21)16-12-8-7-11-15(16)17(19)20/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,19,20)/i7D,8D,11D,12D |
Clé InChI |
ZICLWBMRDQUIDO-CXRURWBMSA-N |
SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Synonymes |
1,2-Benzenedicarboxylic Acid 1-(8-Methylnonyl) Ester-d4; 1,2-Benzenedicarboxylic Acid Mono(8-methylnonyl) Ester-d4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


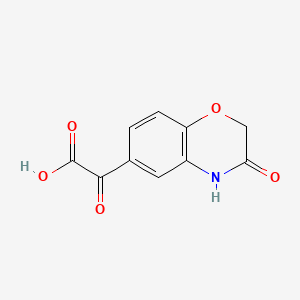
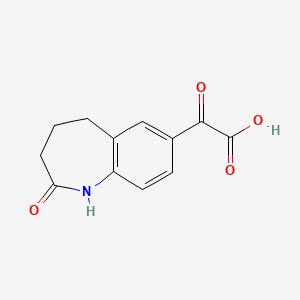
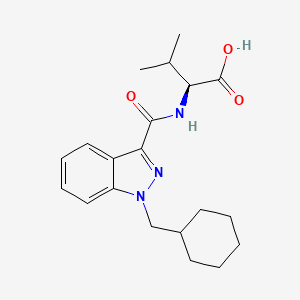
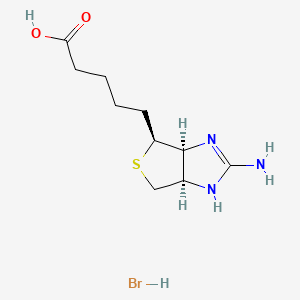
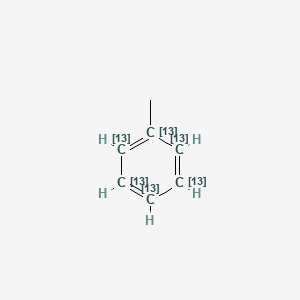
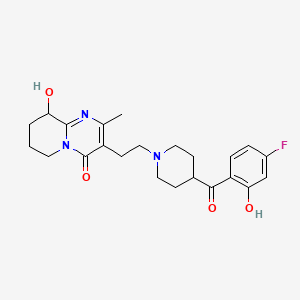
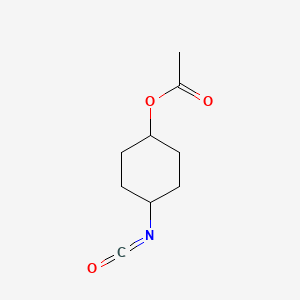
![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)
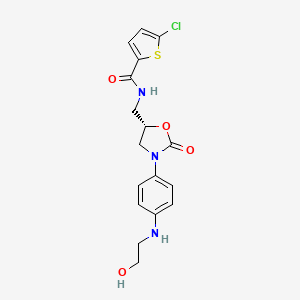
![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)
![(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde](/img/structure/B565899.png)
![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)
